molecular formula C13H15ClN2O2S B13349076 2-(1-(4-Aminophenyl)propan-2-yl)thiazole-4-carboxylic acid hydrochloride

2-(1-(4-Aminophenyl)propan-2-yl)thiazole-4-carboxylic acid hydrochloride

Katalognummer: B13349076
Molekulargewicht: 298.79 g/mol
InChI-Schlüssel: ZLGFZWOYRDHAQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-(4-Aminophenyl)propan-2-yl)thiazole-4-carboxylic acid hydrochloride is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Aminophenyl)propan-2-yl)thiazole-4-carboxylic acid hydrochloride typically involves the reaction of 4-aminophenylpropan-2-yl with thiazole-4-carboxylic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-(4-Aminophenyl)propan-2-yl)thiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different thiazole derivatives, while substitution reactions can introduce new functional groups to the compound .

Wissenschaftliche Forschungsanwendungen

2-(1-(4-Aminophenyl)propan-2-yl)thiazole-4-carboxylic acid hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(1-(4-Aminophenyl)propan-2-yl)thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1-(4-Aminophenyl)propan-2-yl)thiazole-4-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Eigenschaften

Molekularformel

C13H15ClN2O2S

Molekulargewicht

298.79 g/mol

IUPAC-Name

2-[1-(4-aminophenyl)propan-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C13H14N2O2S.ClH/c1-8(6-9-2-4-10(14)5-3-9)12-15-11(7-18-12)13(16)17;/h2-5,7-8H,6,14H2,1H3,(H,16,17);1H

InChI-Schlüssel

ZLGFZWOYRDHAQP-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=C(C=C1)N)C2=NC(=CS2)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.